molecular formula C9H7N3O2S B3056245 N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide CAS No. 69775-48-0

N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide

Cat. No.: B3056245
CAS No.: 69775-48-0
M. Wt: 221.24 g/mol
InChI Key: KDLAEQAKUHJGTN-UHFFFAOYSA-N
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Description

N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It features a 1,2,4-thiadiazole heterocycle, a scaffold recognized as a valuable bioisostere for pyrimidine and oxadiazole rings . This characteristic allows derivatives based on this core structure to exhibit enhanced lipophilicity and improved cell permeability, which are crucial properties for bioavailability and interaction with biological targets . The incorporation of the carboxamide linker is a key structural motif, as it facilitates the formation of hydrogen bonds with enzyme active sites, a common feature in many pharmacologically active molecules . While specific biological data for this exact compound is limited in the public domain, its core structure is closely related to compounds that have been extensively investigated for a wide spectrum of therapeutic applications. Research on analogous 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives has demonstrated potential in areas such as anticancer drug discovery, where they function as inhibitors for kinase targets like c-Met , as well as in the development of antimicrobial and anticonvulsant agents . The 1,2,4-thiadiazole ring itself is known to contribute to the mesoionic nature of its derivatives, enabling strong interactions with biomolecules such as proteins and DNA . This makes this compound a promising intermediate or building block for researchers designing and synthesizing novel bioactive molecules to probe biological pathways or develop new therapeutic candidates. This product is intended for research and development purposes only. It is strictly for use in laboratory settings and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-7(6-4-2-1-3-5-6)10-9-11-8(14)12-15-9/h1-5H,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLAEQAKUHJGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404193
Record name 3M-519S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69775-48-0
Record name 3M-519S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide typically involves the reaction of 3-hydroxy-1,2,4-thiadiazole with benzenecarboxylic acid derivatives. One common method includes the use of hydrazine hydrate and carbon disulfide to form the thiadiazole ring, followed by acylation with benzenecarboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be efficient for the synthesis of various thiadiazole derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of a nitro group can yield amines .

Scientific Research Applications

N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide and related compounds from the evidence:

Compound Name Substituents on Thiadiazole Core Molecular Formula Molecular Weight Key Features Evidence ID
This compound (Target) 3-OH, 5-benzamide C₉H₇N₃O₂S 221.24 (calc.) High hydrogen-bonding capacity; moderate lipophilicity N/A
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methylthiadiazole-5-carboxamide 5-cyclobutyl, 4-methylthiadiazole C₉H₁₀N₄OS₂ 278.34 Dual thiadiazole system; increased steric bulk
N-(3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide 3-(4-fluorobenzylthio), 5-thiophenecarboxamide C₁₅H₁₂FN₃OS₂ 345.40 Enhanced electron-withdrawing effects (F, S-alkyl); thiophene π-conjugation
2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate 3-phenyl, 5-trifluoroethyl carbamate C₁₁H₈F₃N₃O₂S 303.26 High electronegativity (CF₃); improved metabolic stability
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide 3-(4-fluorophenyl), 5-phenoxyacetamide C₁₆H₁₂FN₃O₂S 345.35 Phenoxy spacer; dual aromatic interactions

Key Structural and Functional Insights

Hydrogen-Bonding vs. Hydrophobic Substituents :

  • The 3-hydroxy group in the target compound distinguishes it from analogs with hydrophobic substituents (e.g., cyclobutyl or trifluoroethyl ). This increases solubility in polar solvents but may reduce membrane permeability compared to lipophilic derivatives.

The target compound’s hydroxyl group acts as both a hydrogen-bond donor and acceptor, enabling interactions with polar active sites.

Biological Activity Trends :

  • Compounds with thiophene or benzodioxin moieties (e.g., ) exhibit extended π-systems, favoring interactions with aromatic residues in enzymes. In contrast, the target’s benzamide group offers a balance between rigidity and flexibility.

Metabolic Stability :

  • Carbamate and trifluoroethyl groups (e.g., ) resist enzymatic hydrolysis better than esters or amides, suggesting the target compound may require structural optimization for in vivo stability.

Research Implications

  • Antimicrobial Activity : Thiadiazoles with fluorophenyl groups () show efficacy against Gram-positive bacteria due to membrane disruption.
  • Enzyme Inhibition : Trifluoroethyl derivatives () inhibit cytochrome P450 isoforms, suggesting the target compound could be tailored for similar targets.
  • Agrochemical Potential: Cyclohexyl and cyclobutyl analogs () are explored as herbicides, indicating opportunities in crop protection.

Biological Activity

N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related pharmacological studies.

  • Molecular Formula : C9_9H7_7N3_3O2_2S
  • Molecular Weight : 221.24 g/mol
  • CAS Number : [Not specified in the sources]

The compound belongs to the class of 1,2,4-thiadiazoles, which are known for their diverse biological activities. The presence of the thiadiazole ring contributes to its pharmacological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted thiadiazoles demonstrate activity against various bacterial strains:

Bacterial Strain Activity (MIC)
Staphylococcus aureus32.6 μg/mL
Escherichia coli47.5 μg/mL

The mechanism of action is believed to involve the disruption of cellular processes through interaction with microbial DNA and proteins .

Anticancer Activity

This compound has been explored for its anticancer potential. A study highlighted that compounds containing the thiadiazole moiety could induce apoptosis in cancer cells. For example:

  • Compound 19 showed promise as a CDK1 inhibitor and increased early apoptosis rates significantly .
  • In vitro tests indicated that certain derivatives could arrest the cell cycle at the G2/M phase, leading to increased necrosis and apoptosis in treated cells .

Synthesis and Characterization

The synthesis of this compound typically involves reactions that introduce the thiadiazole ring into the benzenecarboxamide structure. Various synthetic routes have been documented in literature, emphasizing the versatility of thiadiazole derivatives in medicinal chemistry .

Case Studies

  • Antimicrobial Screening : A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at specific positions on the thiadiazole ring could enhance antibacterial activity.
  • Anticancer Efficacy : In a controlled study involving cancer cell lines, derivatives showed varied effects on cell viability and apoptosis induction. Notably, compounds were evaluated for their ability to cross cellular membranes effectively due to their mesoionic nature .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide?

  • Methodological Answer : The synthesis of thiadiazole-carboxamide derivatives typically involves coupling reactions between activated carboxylic acids and amine-functionalized thiadiazoles. Key steps include:

  • Thiadiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., H₂SO₄ or NaOH) .

  • Carboxamide coupling : Use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in polar aprotic solvents (e.g., DMF or acetonitrile) at controlled temperatures (20–60°C) .

  • Yield optimization : Catalysts such as DMAP (4-dimethylaminopyridine) improve reaction efficiency, while solvent choice (e.g., toluene for reflux conditions) minimizes side reactions .

    Table 1 : Representative Reaction Conditions for Carboxamide Formation

    StepReagents/ConditionsYield (%)Reference
    Amine activationEDCI, HOBt, DMF, 25°C, 12h65–75
    CyclizationThiourea + α-bromoketone, H₂SO₄, 80°C, 4h50–60
    PurificationColumn chromatography (silica gel, EtOAc/Hex)>95% purity

Q. How can spectroscopic and chromatographic methods be employed to characterize this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., hydroxy group at δ 10–12 ppm) and carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion for C₁₀H₈N₃O₂S: 242.0234) .
  • HPLC-PDA : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolves crystal structure and hydrogen-bonding networks in solid-state forms .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or hydrolases (e.g., IC₅₀ determination using ATP-competitive probes) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in kinase inhibition?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the benzene ring with substituted aromatics (e.g., 4-chlorophenyl) to modulate steric/electronic effects .

  • Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., LIM kinase 2) .

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism, as seen in methazolamide derivatives .

    Table 2 : SAR Trends in Thiadiazole-Carboxamides

    ModificationBiological EffectReference
    Hydroxy → MethoxyIncreased lipophilicity, improved cell uptake
    Benzene → ThiopheneEnhanced kinase selectivity (e.g., LIMKi-2)

Q. How can conflicting data on bioactivity across studies be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate antimicrobial activity using both agar diffusion and time-kill assays to confirm bacteriostatic vs. bactericidal effects .
  • Control Experiments : Test for off-target effects (e.g., ROS generation in cytotoxicity assays) using NAC (N-acetylcysteine) pretreatment .
  • Reproducibility : Standardize solvent (DMSO concentration <0.1%) and cell culture conditions (e.g., hypoxia vs. normoxia) .

Q. What strategies improve metabolic stability and formulation compatibility?

  • Methodological Answer :

  • Prodrug Design : Convert the hydroxy group to a phosphate ester for enhanced solubility and slow release .
  • Polymer-Based Formulations : Use copolymers (e.g., vinyl-butenolide) to encapsulate the compound, improving bioavailability and reducing renal clearance .
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of the hydroxy group in target binding via isotopic labeling (e.g., ¹⁸O NMR) .
  • In Vivo Models : Evaluate pharmacokinetics in rodent models using radiolabeled compounds (e.g., ¹⁴C-tracing) .
  • Multi-Target Profiling : Screen against epigenetic targets (e.g., HDACs) using chemoproteomics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide

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